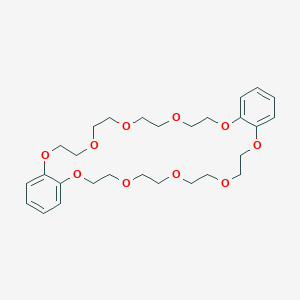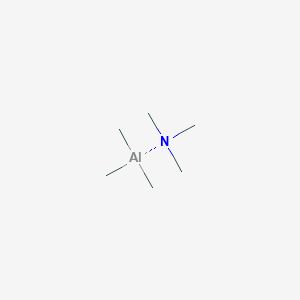
4-Butyl-4H-1,2,4-triazole
Übersicht
Beschreibung
4-Butyl-4H-1,2,4-triazole is a chemical compound with the molecular formula C6H11N3 . It is also known by other names such as RH-124, Butrizol, riazbutil, Triazbutil, Dithane R-24, Tazobactam Impurity 87, 4-butyl-1,2,4-triazole, 4-BUTYL-4H-1,2,4-TRIAZOLE, 4H-1,2,4-Triazole, 4-butyl-, and 4-N-BUTYL-4H-1,2,4-TRIAZOLE .
Synthesis Analysis
The synthesis of 4-Butyl-4H-1,2,4-triazole and its derivatives has been a subject of research. An alternative approach to the Suzuki cross-coupling reaction is used to synthesize a series of new luminophores based on 4-alkyl-4H-1,2,4-triazole cores . The methodology allows one to conduct the coupling reaction with the use of commercially available boronic acids in the presence of conventional solvents or ionic liquids and produced excellent yields . It was found that the use of ultrasounds or microwaves significantly accelerates the reaction .Molecular Structure Analysis
The molecular structure of 4-Butyl-4H-1,2,4-triazole and its derivatives has been studied. The X-ray molecular structures of three highly conjugated 4H-1,2,4-triazole representatives are presented . The presence of nitrogen in the aromatic ring considerably affects the electron distribution within the molecule, and also improves the intramolecular electron transport .Chemical Reactions Analysis
The chemical reactions involving 4-Butyl-4H-1,2,4-triazole have been explored. For instance, triflic anhydride activation followed by microwave-induced cyclodehydration enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . In addition, the 1,2,4-triazole moiety is shown to be a useful directing group for Ru-catalyzed C-H arylation .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
4-Butyl-4H-1,2,4-triazole: has been studied for its potent antimicrobial properties. It’s particularly effective against a range of bacteria and fungi, making it a valuable compound in the development of new antibiotics and antifungal agents . The triazole ring is a core structure in many clinically used drugs, such as fluconazole and itraconazole, which are known for their antifungal activity .
Anticancer Research
Triazbutil derivatives have shown promise in anticancer research. They can be designed to target specific cancer cells without harming healthy cells, offering a potential pathway for the development of more effective and less toxic cancer therapies .
Antiviral Treatments
The triazole core structure is also significant in antiviral drug design. Triazbutil derivatives could be synthesized to enhance the efficacy of existing antiviral medications or to create novel treatments for viral infections .
Agrochemical Development
In agriculture, 4-Butyl-4H-1,2,4-triazole derivatives serve as the basis for developing new agrochemicals, including fungicides and growth regulators. These compounds can help increase crop yields and protect plants from diseases .
Material Science
Triazbutil has applications in material science due to its corrosion inhibition properties. It’s used in the development of coatings and materials that require long-term protection against corrosion .
Optoelectronics
Derivatives of Triazbutil exhibit luminescent properties, making them suitable for use in optoelectronic devices. They can be used in the creation of LEDs, solar cells, and other light-emitting materials .
Analgesic and Anti-inflammatory Drugs
The triazole ring is a component in the synthesis of analgesic and anti-inflammatory drugs. These drugs can provide pain relief and reduce inflammation in various medical conditions .
Organocatalysis
4-Butyl-4H-1,2,4-triazole: is involved in organocatalysis, which is a subfield of catalysis focusing on the acceleration of chemical reactions using organic compounds. Triazbutil derivatives can act as catalysts in a variety of organic reactions, enhancing their speed and efficiency .
Safety and Hazards
Wirkmechanismus
Target of Action
4-Butyl-4H-1,2,4-triazole, also known as Triazbutil, is a triazole compound . Triazole compounds are known to interact with a variety of enzymes and receptors in biological systems . .
Mode of Action
Triazole compounds are known to bind to their targets via the nitrogen atoms in the triazole ring . This interaction can lead to changes in the target’s function, which can have various downstream effects .
Biochemical Pathways
Triazole compounds are known to have diverse biological activities, suggesting that they may affect multiple pathways .
Result of Action
Triazole compounds are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anti-tubercular, antihelmintic, analgesic, anti-inflammatory, cyclooxygenase inhibitor, anticancer, anticonvulsant, antioxidant, anti-malarial, and other anticipated activities .
Action Environment
Some triazole compounds have been shown to exhibit luminescence, suggesting that their action may be influenced by light . Additionally, some triazole syntheses have been reported to occur in environments that include air, moisture, and biological applications .
Eigenschaften
IUPAC Name |
4-butyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-2-3-4-9-5-7-8-6-9/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMKCDYJHAQMCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042484 | |
| Record name | Triazbutil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butyl-4H-1,2,4-triazole | |
CAS RN |
16227-10-4 | |
| Record name | Triazbutil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16227-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triazbutil [ANSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016227104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triazbutil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-butyl-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.668 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIAZBUTIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9JT714MEJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was 4-Butyl-4H-1,2,4-triazole (Triazbutil) used in this study on wheat rust?
A: The study aimed to evaluate how different fertilizer treatments affected the slow rusting characteristics of three wheat cultivars. To isolate the effects of stem rust (caused by Puccinia graminis f.sp. tritici) from leaf rust (caused by Puccinia recondita f.sp. tritici) in some experiments, researchers used 4-Butyl-4H-1,2,4-triazole (Triazbutil) as a fungicide. The compound effectively prevented leaf rust development, allowing for a focused analysis of stem rust progression under various fertilizer regimes [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1H-Benzo[d]imidazol-2-yl)butan-2-one](/img/structure/B100614.png)


![2-[(2,4-Dimethylphenyl)amino]nicotinic acid](/img/structure/B100618.png)






![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B100631.png)


